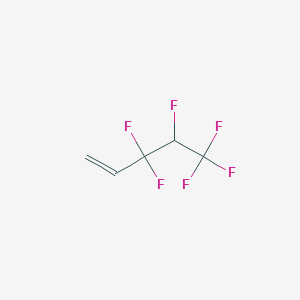
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a dioxasilinane ring. This compound is known for its versatility and is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of butanol with 2,4,4-trimethyl-1,3,2-dioxasilinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Applications De Recherche Scientifique
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane finds applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity
Mécanisme D'action
The mechanism by which 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Known for its use as a monomer in polymer synthesis.
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane: Used in similar applications but with different reactivity due to the presence of a chlorine atom.
Uniqueness
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its butoxy group, which imparts specific chemical properties that make it suitable for a wide range of applications. Its stability and reactivity are distinct compared to other similar compounds, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
88804-89-1 |
|---|---|
Formule moléculaire |
C10H22O3Si |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
2-butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H22O3Si/c1-5-6-8-11-14(4)12-9-7-10(2,3)13-14/h5-9H2,1-4H3 |
Clé InChI |
CKGRFOAVOYTERI-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si]1(OCCC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
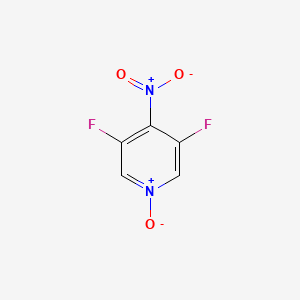
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

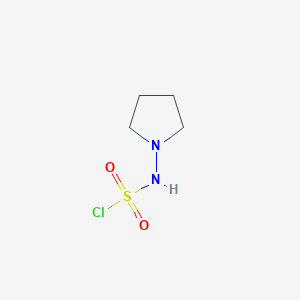

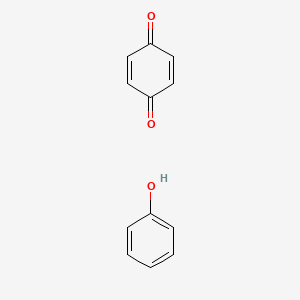
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
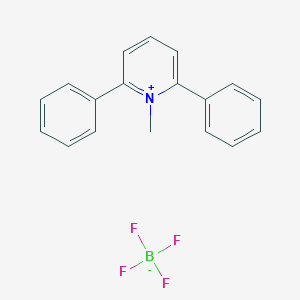
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
